molecular formula C11H9NO3 B013705 Methyl 3-indoleglyoxylate CAS No. 18372-22-0

Methyl 3-indoleglyoxylate

Cat. No.: B013705
CAS No.: 18372-22-0
M. Wt: 203.19 g/mol
InChI Key: VFIJGAWYVXDYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-indoleglyoxylate, also known as methyl 2-(indol-3-yl)-2-oxoacetate, is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . This compound is characterized by its indole structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-indoleglyoxylate can be synthesized through several methods. One common method involves the reaction of indole-3-carboxaldehyde with methyl oxalyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-indoleglyoxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-indoleglyoxylate involves its interaction with specific molecular targets and pathways. For instance, as a precursor to protein kinase inhibitors, it can modulate the activity of kinases involved in cell signaling pathways. This modulation can lead to the inhibition of cancer cell proliferation and other therapeutic effects. The indole structure allows it to bind with high affinity to multiple receptors, enhancing its biological activity.

Comparison with Similar Compounds

  • Methyl 1-methylindolyl-3-glyoxylate
  • Methyl indolyl-3-glyoxylate
  • Indole-3-acetic acid methyl ester

Comparison: Methyl 3-indoleglyoxylate is unique due to its specific structure, which allows for versatile reactivity and application in various fields. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and the range of reactions it can undergo. Its ability to serve as a precursor for a wide array of biologically active molecules further highlights its uniqueness.

Properties

IUPAC Name

methyl 2-(1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)10(13)8-6-12-9-5-3-2-4-7(8)9/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIJGAWYVXDYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343309
Record name Methyl 3-indoleglyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18372-22-0
Record name Methyl 3-indoleglyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-indoleglyoxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of indole (2.0 g, 1.70 mmol) in Et2O (20 mL) was cooled to 0°-5° C. under N2 and oxalyl chloride (1.5 mL 1.70 mmol) was added dropwise at <5° C. The resultant yellow slurry was stirred 30 min. in the ice bath and was then cooled to -65° C. and a 25% wt. solution of sodium methoxide (7.8 mL, 3.4 mmol) was slowly added at ≤58° C. The reaction was then allowed to warm to room temperature, water was added (10 mL), and the resultant mixture filtered. The solid was dried at room temperature to give 3.21 g (93%) of the titled compound. NMR. MS (FD) m/z=203 (M+, 100%). Analytical calculated for C11H9NO3C, 65.02; H, 4.46; N, 6.89. Found C, 64.93; H, 4.25; N, 7.03.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
7.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
93%

Synthesis routes and methods II

Procedure details

reacting the 3-indoleglyoxalyl chloride with methanol to give methyl 3-indoleglyoxylate, and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Oxalyl chloride (1.50 mL; 17.2 mmol) was added dropwise to an ice cold solution of indole, A1, (2.00 g; 17.1 mmol) in anhydrous diethyl ether (20 mL). The resulting solution was allowed to stir on ice for 1 hour after which time a yellow slurry had formed. A freshly prepared solution of sodium methoxide in methanol (780 mg Na metal in 20 mL methanol; 34.1 mmol) was added, the reaction allowed to warm to room temperature and stirred for 1 hour. The reaction was quenched with the addition of water (30 mL) and the resulting orange solid isolated by fitration, washed with diethyl ether and recrystallised from methanol. Yield 2.94 g; 85%. mp 226–228° C. 1H NMR (500 MHz, DMSO-d6) 12.40 (br s, 1H), 8.17 (dd, J=1.5, 7.6 Hz, 1H), 7.55 (dd, J=1.5, 7.6 Hz, 1H), 7.29 (dt, j=1.5, 7.6 Hz, 1H), 7.26 (dt, J=1.5, 7.6 Hz, 1H), 3.89 (s, 3H).
Quantity
1.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-indoleglyoxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-indoleglyoxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-indoleglyoxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-indoleglyoxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-indoleglyoxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 3-indoleglyoxylate
Customer
Q & A

Q1: What are the key structural features of methyl 3-indoleglyoxylate?

A: this compound is an indole derivative containing a glyoxylate ester group at the 3-position of the indole ring. [] Its molecular formula is C11H9NO3, and its molecular weight is 203.19 g/mol. [] The structure has been confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and MS. []

Q2: How does the presence of the glyoxylate ester group in this compound influence its reactivity in N-alkylation reactions?

A: The electron-withdrawing nature of the glyoxylate ester group in this compound significantly impacts its reactivity in N-alkylation reactions. [] Compared to indole-3-acetonitrile, which has a weaker electron-withdrawing group, this compound undergoes N-alkylation more readily. [] This enhanced reactivity allows for the use of milder reaction conditions, such as weak bases like Cs2CO3, and often results in higher yields. []

Q3: Has the crystal structure of this compound been determined, and if so, what insights does it offer?

A: Yes, the single crystal structure of this compound has been determined using X-ray diffraction analysis. [] This structural information has been further corroborated by density functional theory (DFT) calculations, revealing good agreement between the experimentally determined and theoretically optimized structures. [] These findings contribute valuable insights into the molecular geometry and spatial arrangement of the compound, which are crucial for understanding its properties and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.